4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one
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Overview
Description
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a hydrazone group and multiple nitro groups, which contribute to its reactivity and utility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one typically involves the reaction of (2,4-dinitrophenyl)-hydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions. The reaction is carried out at a temperature of 338 K for 4 hours. After the reaction, the solvent is removed, and the solid product is recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a reagent for the characterization of aldehydes and ketones through the formation of hydrazones.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can act as a protonophore, shuttling protons across biological membranes and disrupting the proton gradient. This can lead to the uncoupling of oxidative phosphorylation in mitochondria, affecting cellular energy production .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in the characterization of carbonyl compounds.
(E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol: Another hydrazone derivative with similar structural features and applications.
Uniqueness
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one is unique due to its specific arrangement of nitro groups and the presence of a hydrazone moiety. This unique structure imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
88210-32-6 |
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Molecular Formula |
C12H7N5O7 |
Molecular Weight |
333.21 g/mol |
IUPAC Name |
4-[(2,4-dinitrophenyl)diazenyl]-3-nitrophenol |
InChI |
InChI=1S/C12H7N5O7/c18-8-2-4-10(12(6-8)17(23)24)14-13-9-3-1-7(15(19)20)5-11(9)16(21)22/h1-6,18H |
InChI Key |
PYZWXRIXUFEBCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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